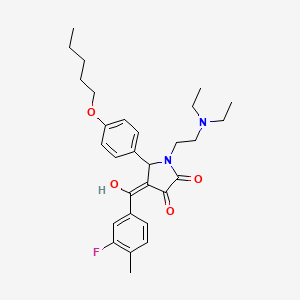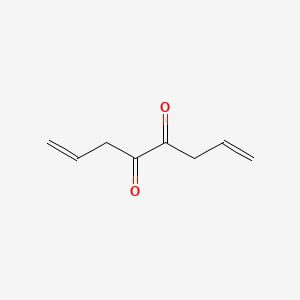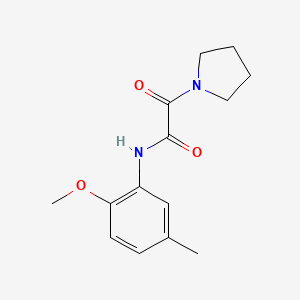
(1r,2r,4r)-p-Menthane-1,2,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,2r,4r)-p-Menthane-1,2,4-triol is a monoterpenoid compound with a structure based on the p-menthane backbone. It is a derivative of menthol and is known for its cooling properties. This compound is found naturally in some essential oils and has various applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,2r,4r)-p-Menthane-1,2,4-triol typically involves the hydrogenation of p-menthane-1,2,4-trione. The reaction is carried out under mild conditions using a suitable hydrogenation catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction is performed in an appropriate solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield. The product is then purified using standard techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(1r,2r,4r)-p-Menthane-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form p-menthane-1,2,4-trione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form p-menthane-1,2,4-diol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.
Major Products Formed
- p-Menthane-1,2,4-trione. p-Menthane-1,2,4-diol.
Substitution: Various substituted p-menthane derivatives.
Applications De Recherche Scientifique
(1r,2r,4r)-p-Menthane-1,2,4-triol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other menthane derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its cooling and soothing effects, making it a potential ingredient in topical formulations.
Industry: Used in the production of fragrances, flavors, and cosmetic products due to its pleasant aroma and cooling sensation.
Mécanisme D'action
The mechanism of action of (1r,2r,4r)-p-Menthane-1,2,4-triol involves its interaction with sensory receptors in the skin. It activates the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is responsible for the sensation of coolness. This activation leads to a cooling effect, making it useful in various topical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Menthol: Another monoterpenoid with a similar cooling effect but different structural configuration.
p-Menthane-1,2,4-diol: A reduced form of (1r,2r,4r)-p-Menthane-1,2,4-triol with similar properties.
p-Menthane-1,2,4-trione: An oxidized form with different chemical properties.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and sensory properties. Its ability to activate TRPM8 receptors makes it particularly valuable in applications requiring a cooling effect.
Propriétés
Numéro CAS |
2514-94-5 |
|---|---|
Formule moléculaire |
C10H20O3 |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
(1R,2R,4R)-1-methyl-4-propan-2-ylcyclohexane-1,2,4-triol |
InChI |
InChI=1S/C10H20O3/c1-7(2)10(13)5-4-9(3,12)8(11)6-10/h7-8,11-13H,4-6H2,1-3H3/t8-,9-,10-/m1/s1 |
Clé InChI |
RKROZYQLIWCOBD-OPRDCNLKSA-N |
SMILES isomérique |
CC(C)[C@]1(CC[C@@]([C@@H](C1)O)(C)O)O |
SMILES canonique |
CC(C)C1(CCC(C(C1)O)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-cyclohexyl-2-hydroxy-1-(4-methoxybenzyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14151109.png)
![(4aS,6aR,6bR,8aR,10S,12aR,14bR)-2,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B14151121.png)
![4-tert-butyl-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14151134.png)
![Dimethyl {2-[1-(but-2-yn-1-yl)cyclobutyl]-2-oxoethyl}phosphonate](/img/structure/B14151142.png)

![3-(2-chlorophenyl)-N-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14151148.png)

![N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B14151154.png)




